19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate typically involves multiple steps, starting from cholesterol. The key steps include:
Acetylation: Cholesterol is first acetylated to form cholesteryl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to modify the cholesteryl backbone.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used to study the effects of sulfonylated steroids on biological systems.
Mechanism of Action
The mechanism of action of 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors involved in cholesterol metabolism. The sulfonyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: A simpler derivative of cholesterol without the sulfonyl group.
Cholesteryl benzoate: Another derivative with a benzoate group instead of a sulfonyl group.
Uniqueness
The presence of the 4-methylphenylsulfonyl group in 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate distinguishes it from other cholesterol derivatives. This unique functional group imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[13-methyl-17-(6-methylheptan-2-yl)-10-[(4-methylphenyl)sulfonyloxymethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O5S/c1-24(2)8-7-9-26(4)32-16-17-33-31-15-12-28-22-29(41-27(5)37)18-21-36(28,34(31)19-20-35(32,33)6)23-40-42(38,39)30-13-10-25(3)11-14-30/h10-14,24,26,29,31-34H,7-9,15-23H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSIECQYXYNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2=CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943381 | |
Record name | 19-[(4-Methylbenzene-1-sulfonyl)oxy]cholest-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21072-69-5 | |
Record name | 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021072695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC174354 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 19-[(4-Methylbenzene-1-sulfonyl)oxy]cholest-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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